molecular formula C10H7FO2S B121314 Methyl 5-fluoro-1-benzothiophene-2-carboxylate CAS No. 154630-32-7

Methyl 5-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B121314
CAS No.: 154630-32-7
M. Wt: 210.23 g/mol
InChI Key: KMBHCZSECUMYRF-UHFFFAOYSA-N
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Description

Benzothiophene is a heterocyclic compound that consists of a benzene ring fused to a thiophene ring . Fluorinated benzothiophenes, such as the one you’re asking about, are likely to have unique properties due to the presence of the fluorine atom. Fluorine is highly electronegative, which can influence the chemical behavior of the entire molecule.

Scientific Research Applications

Synthesis and Chemical Properties

Electrochemical Reduction

The electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates, closely related derivatives, has been investigated, revealing insights into their reduction mechanisms. This study elaborates on the synthesis of new derivatives and their electrochemical reduction, providing a foundation for understanding the reactivity and potential applications of these compounds in synthetic chemistry (Rejňák et al., 2004).

Fluorine-Containing Derivatives

Research into the synthesis of fluorine-substituted benzo[b]furans and related compounds highlights the utility of Methyl 5-fluoro-1-benzothiophene-2-carboxylate derivatives in the creation of complex molecular structures. This includes the one-pot synthesis techniques that are efficient for producing fluorine-containing organic compounds, showcasing their importance in organic synthesis (Ramarao et al., 2004).

Crystal Structure Analysis

Studies on the crystal structure of related compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, provide insights into the molecular arrangements and stability of these derivatives. Understanding their structural characteristics can inform further research and applications in materials science and drug design (Vasu et al., 2004).

Potential Biomedical Applications

Antileukemic Agents

Novel derivatives, including those related to this compound, have been synthesized and evaluated for their potential as chemotherapeutic agents. Preliminary evaluations suggest certain derivatives could induce cell death in leukemic cells, indicating a potential pathway for developing new antileukemic therapies (Gowda et al., 2009).

Cytotoxic Agents

The synthesis and structure elucidation of novel thiophene and benzothiophene derivatives have explored their potential as anti-cancer agents. Specific compounds have shown activity against various tumor cell lines, pointing to the relevance of this compound derivatives in cancer research (Mohareb et al., 2016).

Properties

IUPAC Name

methyl 5-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBHCZSECUMYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625901
Record name Methyl 5-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154630-32-7
Record name Methyl 5-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using 5.0 g (35.2 mmol) of 2,5-difluorobenzaldehyde, 2.11 g (52.78 mmol) of sodium hydride (60% pure) and 4.11 g (38.7 mmol) of methyl mercaptoacetate, 1.1 g (14.3% of theory) of the title compound are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step Two
Quantity
4.11 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using 5.0 g (35.2 mmol) of 2,5-difluorobenzaldehyde, 2.11 g (52.78 mmol) of sodium hydride (60% pure) and 4.11 g (38.7 mmol) of methyl mercaptoacetate, 1.1 g (14.3% of theory) of the title compound are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step Two
Quantity
4.11 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

TEA (3.705 g, 36.619 mmol) was added to a solution of methyl 2-mercaptoacetate (3.293 g, 30.985 mmol) in CH3CN (12.5 mL). This was followed by the addition of 2,5-difluorobenzaldehyde (4 g, 28.169 mmol) in CH3CN (12.5 mL) and the resulting reaction mass was refluxed overnight under nitrogen atmosphere. The reaction was monitored by TLC (5% ethyl acetate in hexane). The reaction mass was concentrated under reduced pressure to obtain the crude product. Purification by column chromatography on silica gel (15% ethyl acetate in hexane) afforded 2 g of the product (33.89% yield).
[Compound]
Name
TEA
Quantity
3.705 g
Type
reactant
Reaction Step One
Quantity
3.293 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
33.89%

Synthesis routes and methods IV

Procedure details

In a similar manner to Example 9 Method A, methyl thioglycolate (75.2 g) was reacted with 2,5-difluorobenzaldehyde (101.8 g) to give methyl 5-fluorobenzo[b]thiophene-2-carboxylate which was hydrolysed to give 5-fluorobenzo[b]thiophene-2-carboxylic acid which was decarboxylated to give 5-fluorobenzo[b]thiophene (31 g) as an orange oil which was used without further purification.
Quantity
75.2 g
Type
reactant
Reaction Step One
Quantity
101.8 g
Type
reactant
Reaction Step One

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